(R)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, trifluoroacetic acid, and methylamine.
Formation of Intermediate: The initial step involves the condensation of benzaldehyde with trifluoroacetic acid to form an intermediate compound.
Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the desired ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The phenyl ring and propylamine chain contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine: The enantiomer of the compound with similar chemical properties but different biological activity.
N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine: The racemic mixture containing both ® and (S) enantiomers.
N-Methyl-3,3,3-Trifluoro-1-phenyl-2-butylamine: A structurally similar compound with a butyl group instead of a propyl group.
Uniqueness
®-N-Methyl-3,3,3-Trifluoro-1-phenyl-2-propylamine is unique due to its chiral nature and the presence of a trifluoromethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C10H12F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h2-6,9,14H,7H2,1H3/t9-/m1/s1 |
InChI Key |
PANUIFWXZBSEJY-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(F)(F)F |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.